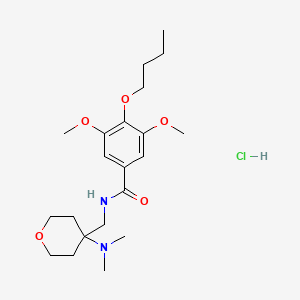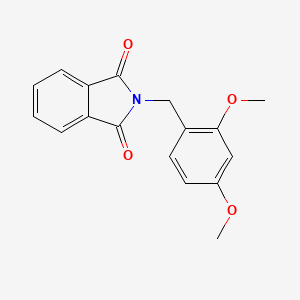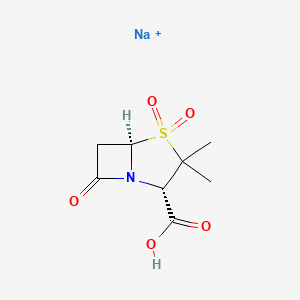![molecular formula C17H10F5NO4S B11933882 3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)
3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PT-2399 is a potent and selective antagonist of hypoxia-inducible factor 2-alpha (HIF-2α). It directly binds to the HIF-2α PAS B domain with an inhibitory concentration (IC50) of 6 nanomolar. PT-2399 displays significant antitumor activity in vivo, making it a promising compound in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PT-2399 is synthesized using a structure-based design approach. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of PT-2399 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Análisis De Reacciones Químicas
Types of Reactions
PT-2399 undergoes various chemical reactions, including:
Oxidation: PT-2399 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: PT-2399 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of PT-2399 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH levels .
Major Products
The major products formed from the reactions of PT-2399 depend on the type of reaction and the reagents used. These products include oxidized, reduced, and substituted derivatives of PT-2399 .
Aplicaciones Científicas De Investigación
PT-2399 has a wide range of scientific research applications, including:
Chemistry: PT-2399 is used as a chemical probe to study the role of HIF-2α in various biochemical pathways.
Biology: The compound is employed in biological research to investigate the effects of HIF-2α inhibition on cellular processes.
Medicine: PT-2399 shows promise in cancer therapy due to its potent antitumor activity. It is being studied for its potential to treat various types of cancer, including renal cell carcinoma.
Industry: PT-2399 is used in the development of new therapeutic agents and as a reference compound in drug discovery
Mecanismo De Acción
PT-2399 exerts its effects by selectively inhibiting HIF-2α. It disrupts the heterodimerization of HIF-2α with hypoxia-inducible factor 1-beta (HIF-1β), thereby blocking the transcriptional activity of HIF-2α. This inhibition leads to the suppression of HIF-2α target genes, which are involved in tumor growth and survival. The molecular targets and pathways involved include the aryl hydrocarbon receptor nuclear translocator (ARNT) and various HIF-2α-specific genes .
Comparación Con Compuestos Similares
Similar Compounds
PT-2385: Another HIF-2α antagonist with similar inhibitory properties.
PT-2977: A newer HIF-2α inhibitor with improved pharmacokinetic properties.
Uniqueness of PT-2399
PT-2399 is unique due to its high selectivity and potency in inhibiting HIF-2α. It has shown significant antitumor activity in preclinical models, making it a valuable compound in cancer research. Compared to similar compounds, PT-2399 has a well-characterized mechanism of action and a favorable safety profile .
Propiedades
Fórmula molecular |
C17H10F5NO4S |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m1/s1 |
Clave InChI |
MXUSGDMIHGLCNC-OAHLLOKOSA-N |
SMILES isomérico |
C1C2=C(C=CC(=C2[C@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
SMILES canónico |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)
![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)

![(2R)-2-[7-(4-chlorophenyl)-5-methyl-2-[1-methyl-3-[1-(oxetan-3-yl)piperidin-4-yl]indazol-5-yl]-1,3-benzothiazol-6-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B11933834.png)
![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)



![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)


![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)


